3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide
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Overview
Description
3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a naphthalene ring and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with naphthalen-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl) indole derivatives: These compounds have similar sulfonyl and aromatic structures and exhibit antimicrobial and anti-inflammatory activities.
Sulfonamide derivatives: These compounds share the sulfonyl group and are known for their antibacterial properties.
Uniqueness
3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide is unique due to its specific combination of a sulfonyl group, naphthalene ring, and propanamide moiety
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-naphthalen-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-15-6-10-19(11-7-15)25(23,24)13-12-20(22)21-18-9-8-16-4-2-3-5-17(16)14-18/h2-11,14H,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAOUGDMKFPYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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